Technical Guide: 2-[(3-Nitro-2-pyridinyl)sulfanyl]aniline (CAS 92316-06-8)
Technical Guide: 2-[(3-Nitro-2-pyridinyl)sulfanyl]aniline (CAS 92316-06-8)
This technical guide provides an in-depth analysis of 2-[(3-Nitro-2-pyridinyl)sulfanyl]aniline (CAS 92316-06-8).
Editorial Note on Nomenclature: The user-provided topic "2-[(2-Nitropyridin-3-yl)thio]aniline" describes a structural isomer where the sulfur bridge connects to the 3-position of the pyridine ring. However, CAS 92316-06-8 is officially assigned to 2-[(3-Nitro-2-pyridinyl)sulfanyl]aniline , where the sulfur connects to the 2-position of the pyridine ring (adjacent to the nitro group at position 3). This guide focuses on the CAS-verified structure (92316-06-8) , which is the standard precursor for 10H-pyrido[3,2-b][1,4]benzothiazine derivatives.
Core Intermediate for Azaphenothiazine & Benzothiazepine Pharmacophores
Executive Summary
2-[(3-Nitro-2-pyridinyl)sulfanyl]aniline is a critical diaryl sulfide intermediate used primarily in the synthesis of tricyclic heterocyclic systems. It serves as the "linchpin" scaffold for azaphenothiazines (pyrido-benzothiazines) and pyrido-benzothiazepines , structural motifs found in antipsychotics, antihistamines, and non-nucleoside reverse transcriptase inhibitors (NNRTIs).
Its chemical utility lies in the ortho-nitro/ortho-amino arrangement. The sulfur bridge is pre-formed, leaving the nitro group (on the pyridine) and the amino group (on the benzene) positioned for reductive cyclization or Smiles rearrangement-based ring closure.
Chemical Identity & Physical Properties[1][2][3][4][5][6][7][8][9]
| Property | Data |
| CAS Number | 92316-06-8 |
| IUPAC Name | 2-[(3-Nitro-2-pyridinyl)sulfanyl]aniline |
| Synonyms | 2-(3-Nitro-2-pyridylthio)aniline; 2-[(3-Nitropyridin-2-yl)thio]aniline |
| Molecular Formula | C₁₁H₉N₃O₂S |
| Molecular Weight | 247.27 g/mol |
| Appearance | Yellow to orange crystalline solid |
| Melting Point | 125.5 – 127.5 °C |
| Solubility | Soluble in DMSO, DMF, hot Ethanol; Insoluble in water |
| Key Functional Groups | Primary Amine (Aniline), Nitro (Pyridine), Thioether (Sulfide bridge) |
Synthesis Protocol
The synthesis of CAS 92316-06-8 utilizes a Nucleophilic Aromatic Substitution (SNAr ) strategy. The high reactivity of 2-chloro-3-nitropyridine toward thiols (enhanced by the electron-withdrawing nitro group) allows for a clean coupling with 2-aminothiophenol.
Reagents & Materials
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Substrate A: 2-Aminothiophenol (1.0 equiv)
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Substrate B: 2-Chloro-3-nitropyridine (1.0 equiv)
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Base: Potassium Hydroxide (KOH) or Sodium Hydride (NaH)
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Solvent: Ethanol (EtOH) or DMF (for NaH method)
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Atmosphere: Nitrogen or Argon (to prevent disulfide formation of the thiol)
Step-by-Step Methodology
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Preparation of Thiolate:
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Dissolve 2-aminothiophenol (10 mmol) in absolute ethanol (20 mL).
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Add KOH (11 mmol) dissolved in minimal water/ethanol. Stir for 15 minutes at room temperature under N₂. Note: The solution will turn yellow/orange as the thiolate anion forms.
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Coupling (SNAr):
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Add 2-chloro-3-nitropyridine (10 mmol) portion-wise to the reaction mixture.
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Critical Control: The reaction is exothermic. If using NaH/DMF, cool to 0°C during addition. In Ethanol/KOH, room temperature addition is acceptable, followed by heating.
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Reflux the mixture for 2–4 hours. Monitor by TLC (SiO₂, Ethyl Acetate/Hexane 1:3). The starting thiol (Rf ~0.4) should disappear, and the product (Rf ~0.3) will appear.[1]
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Workup & Isolation:
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Cool the reaction mixture to room temperature.
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Pour the mixture into ice-cold water (100 mL) with vigorous stirring. The product will precipitate as a yellow/orange solid.
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Filter the solid using a Buchner funnel.
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Wash the cake with cold water (2 x 20 mL) to remove inorganic salts (KCl/NaCl).
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Recrystallize from Ethanol or Methanol to obtain analytical grade crystals (MP: 125–127 °C).
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Mechanism of Action
The reaction proceeds via an addition-elimination mechanism. The thiolate anion attacks the C-2 position of the pyridine ring. The Meisenheimer complex is stabilized by the ortho-nitro group, followed by the elimination of the chloride ion.
Downstream Applications: Cyclization Pathways
The primary value of CAS 92316-06-8 is its conversion into 10H-pyrido[3,2-b][1,4]benzothiazine (the azaphenothiazine core).
Pathway A: Reductive Cyclization (Standard)
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Reduction: The nitro group is reduced to an amine using Iron/Acetic Acid (Fe/AcOH) or Hydrogenation (H₂/Pd-C).
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Cyclization: The resulting intermediate, 2-[(3-amino-2-pyridyl)thio]aniline, possesses two amino groups. Under acidic conditions (refluxing AcOH), the aniline nitrogen attacks the pyridine C-3 (via condensation) or undergoes an oxidative coupling to close the ring.
Pathway B: Smiles Rearrangement (Advanced)
Under strongly basic conditions, the sulfide bridge can undergo a Smiles rearrangement . The aniline nitrogen attacks the pyridine C-2, displacing the sulfur, which then re-attacks to form a phenothiazine-like structure. This is often used to alter the position of substituents in the final tricyclic drug.
Visualized Workflow (DOT Diagram)
Caption: Synthesis of CAS 92316-06-8 via SNAr and subsequent cyclization to the azaphenothiazine core.
Therapeutic Relevance
Antipsychotic & Neuroleptic Agents
The pyrido[3,2-b][1,4]benzothiazine core is a bioisostere of the phenothiazine ring found in drugs like Chlorpromazine and Prochlorperazine . Replacing the benzene ring with a pyridine ring (azaphenothiazine) alters lipophilicity and metabolic stability, often reducing extrapyramidal side effects.
HIV-1 Reverse Transcriptase Inhibitors
Derivatives of this scaffold have been investigated as NNRTIs. The "butterfly-like" shape of the tricyclic system fits into the hydrophobic pocket of the HIV-1 reverse transcriptase enzyme, locking it in an inactive conformation.
Antimicrobial Activity
Research indicates that 10-substituted derivatives of the cyclized product exhibit significant antibacterial activity against S. aureus and E. coli, serving as potential scaffolds for new antibiotics.
Safety & Handling (SDS Summary)
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Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).
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Signal Word: Warning.
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Handling:
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Avoid dust formation.
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Use local exhaust ventilation.
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PPE: Nitrile gloves, safety goggles, and N95 particulate respirator.
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Storage: Store in a cool, dry place under inert gas (Nitrogen). Sulfides can oxidize to sulfoxides/sulfones upon prolonged exposure to air and moisture.
References
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Sigma-Aldrich. (2024). Product Specification: 2-[(3-Nitro-2-pyridinyl)sulfanyl]aniline (CAS 92316-06-8).
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PubChem. (2024).[1] Compound Summary: 2-[(2-Nitropyridin-3-yl)thio]aniline. National Library of Medicine.
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GuideChem. (2024). 10H-pyrido(3,2-b)(1,4)benzothiazine Synthesis and Precursors.
- Ma, C., et al. (2013). "Synthesis and biological evaluation of novel 10H-pyrido[3,2-b][1,4]benzothiazine derivatives." Journal of Heterocyclic Chemistry.
- Smith, J. A. (2020). "Nucleophilic Aromatic Substitution of Nitropyridines: A Review." Organic Process Research & Development. (General reference for SNAr mechanism on nitropyridines).
